Neoamphimedine
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Overview
Description
Neoamphimedine is a natural product found in Neopetrosia carbonaria, Xestospongia, and Neopetrosia chaliniformis with data available.
Scientific Research Applications
Antitumor Agent and Mechanism of Action
Neoamphimedine, a pyridoacridine alkaloid from Xestospongia species, has been identified as a potent antitumor agent, effective both in vitro and in vivo. Its mechanism of action is unique among over a hundred pyridoacridines, as it can efficiently induce topoisomerase II-mediated catenation of plasmid DNA. This mechanism distinguishes it as a valuable compound in cancer research and treatment (LaBarbera, Bugni, & Ireland, 2007).
Synthesis and Cytotoxicity Study
The synthesis of this compound has been a focal point of research due to its therapeutic potential. An improved high yield total synthesis of this compound has been achieved, facilitating its availability for biological testing. Studies have revealed its potent cytotoxicity across various human cancer cell lines, particularly against colorectal cancer. Its effectiveness stems from inducing G2-M cell cycle arrest and apoptosis in cancer cells (Li et al., 2014).
Inhibition of Metnase-Enhanced DNA Topoisomerase IIα Activity
This compound has shown potential in circumventing Metnase-enhanced DNA Topoisomerase IIα activity, a critical factor in cancer treatment. It acts as an ATP-competitive inhibitor and can inhibit Metnase-enhanced cell growth. This property makes it a significant candidate for development as an anticancer agent, especially for solid tumors over-expressing Metnase (Ponder et al., 2011).
Novel Topoisomerase II-Mediated Cytotoxicity
This compound's unique mechanism of action has been further confirmed by its ability to induce catenation of plasmid DNA only in the presence of active topoisomerase II. This activity correlates with its ability to aggregate DNA. Such novel topoisomerase II-mediated cytotoxicity provides valuable insights into its anticancer potential and distinguishes it from other compounds in its class (Marshall et al., 2003).
Properties
Molecular Formula |
C19H11N3O2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,9,11,13(21),14,16,18-nonaene-6,8-dione |
InChI |
InChI=1S/C19H11N3O2/c1-22-9-7-12-15(19(22)24)18(23)17-14-11(6-8-20-17)10-4-2-3-5-13(10)21-16(12)14/h2-9H,1H3 |
InChI Key |
HHTUKGISODJJKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=O)C3=NC=CC4=C3C2=NC5=CC=CC=C45 |
Synonyms |
neoamphimedine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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